Nona-1,4-diene

Description

Nona-1,4-diene is a hypothetical or minimally studied nine-carbon alkene with conjugated double bonds at positions 1 and 4. While direct experimental data on this compound are absent in the provided literature, its structural analogs—such as cadina-1,4-diene, cyclohexa-1,4-diene, and taxa-1,4-diene—are well-documented. These compounds share the 1,4-diene motif, which imparts unique chemical and biological properties. This article compares this compound with these analogs based on available evidence, focusing on molecular characteristics, reactivity, and applications.

Properties

CAS No. |

60835-96-3 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

nona-1,4-diene |

InChI |

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,7,9H,1,4-6,8H2,2H3 |

InChI Key |

ZHDCVEXTJJYIGZ-UHFFFAOYSA-N |

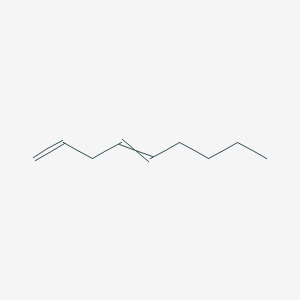

Canonical SMILES |

CCCCC=CCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nona-1,4-diene can be synthesized through various methods, including the dehydration of alcohols and the dehydrohalogenation of organohalides. One common method involves the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS) followed by dehydrohalogenation . Another approach is the acid-catalyzed double dehydration of diols, which involves removing water molecules from the diol to form the diene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the formation of the desired diene. For example, the use of cobalt-catalyzed hydrovinylation reactions has been explored for the efficient production of dienes .

Chemical Reactions Analysis

Types of Reactions

Nona-1,4-diene undergoes various chemical reactions, including:

Addition Reactions: These include 1,2- and 1,4-addition reactions with strong acids like hydrogen bromide (HBr).

Diels-Alder Reactions: This reaction involves the diene reacting with a dienophile to form a six-membered ring.

Common Reagents and Conditions

Hydrogen Bromide (HBr): Used in addition reactions to form bromoalkenes.

Dienophiles: Compounds with a double or triple bond that react with dienes in Diels-Alder reactions.

Catalysts: Such as cobalt complexes, which facilitate hydrovinylation reactions.

Major Products Formed

Bromoalkenes: From addition reactions with HBr.

Cyclohexenes: From Diels-Alder reactions with various dienophiles.

Scientific Research Applications

Nona-1,4-diene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Nona-1,4-diene in chemical reactions involves the formation of resonance-stabilized carbocations during addition reactions. In the case of Diels-Alder reactions, the diene must adopt an s-cis conformation to react with the dienophile, leading to the formation of new sigma bonds and a cyclic product .

Comparison with Similar Compounds

Cadina-1,4-diene

Structure : A bicyclic sesquiterpene (C₁₅H₂₄) with a 1,4-diene system in its cadinane skeleton.

Occurrence : Found in mango cultivars (e.g., ‘Shelly’ and ‘Paulista’) and emitted by Trichoderma harzianum .

Properties :

- Antifungal Activity : Cadina-1,4-diene contributes to the antifungal and antibacterial properties of mango peel volatiles and Trichoderma species, inhibiting pathogens like Candida albicans .

- Volatile Profile : Detected via GC-MS in mango peels, with concentrations comparable to other terpenes like β-ocimene and β-elemene .

Table 1: Key Attributes of Cadina-1,4-diene

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₂₄ |

| Biological Role | Antifungal agent in plants and microbial interactions |

| Key Applications | Natural preservative in agriculture |

| Spectral Identification | GC-MS retention indices aligned with sesquiterpene standards |

Cyclohexa-1,4-diene

Structure : A six-membered cyclic diene (C₆H₈) with conjugated 1,4 double bonds.

Properties :

- Electronic Features : Exhibits strong UV absorption at 273 nm (4.55 eV), distinct from silicon-containing analogs like 1,4-disilacyclohexa-2,5-diene .

- Reactivity: Participates in hydrogen transfer and cycloaddition reactions. For example, reacts with dicyanopyridazine (DCP) to form 4-cyanopyridazine via HCN elimination .

- Applications : Studied for organic electronics due to its cross-hyperconjugation effects, enhancing charge transport in materials .

Table 2: Cyclohexa-1,4-diene vs. 1,4-Disilacyclohexa-2,5-diene

| Property | Cyclohexa-1,4-diene | 1,4-Disilacyclohexa-2,5-diene |

|---|---|---|

| UV Absorption (nm) | 273 | 190–220 (split bands) |

| Electronic Mediators | CH₂ units | SiR₂ units |

| Applications | Organic electronics, synthetic chemistry | High-potential materials for OLEDs |

Taxa-1,4-diene

Structure : A diterpene (C₂₀H₃₂) precursor in taxane biosynthesis, featuring a 1,4-diene system.

Occurrence : Produced heterologously in Streptomyces species during biosynthesis of taxol analogs .

Biological Role : Critical intermediate in taxol (anticancer drug) production, highlighting the pharmacological relevance of 1,4-dienes .

Other Relevant 1,4-Dienes

- Amorpha-1,4-diene : A sesquiterpene precursor in artemisinin synthesis, produced in engineered Streptomyces .

- Methylpenta-2,4-diene : A component of pharmacophore models for anticancer compounds, demonstrating the role of 1,4-dienes in drug design .

Hypothetical Comparison with Nona-1,4-diene

- Structure : A linear nine-carbon chain with conjugated 1,4 double bonds.

- Predicted Reactivity : Likely participates in cycloaddition or polymerization reactions, similar to cyclohexa-1,4-diene .

- Potential Applications: Could serve as a monomer in polymer chemistry or a intermediate in fragrance synthesis, given the volatility of cadinane-type dienes .

Table 3: Extrapolated Properties of this compound

| Property | Inference Based on Analogs |

|---|---|

| Volatility | Moderate (similar to cadina-1,4-diene) |

| Reactivity | Conjugated diene reactivity (e.g., Diels-Alder) |

| Biological Activity | Possible antifungal/antimicrobial roles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.